![molecular formula C15H12N2O2 B6300497 (3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one CAS No. 1369382-35-3](/img/structure/B6300497.png)
(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one
Overview
Description
(3Z)-3-[(4-Methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic indolin-2-one derivative featuring a 4-methoxyphenylimino substituent at the 3-position in the Z-configuration. It has been studied in the context of hepatitis C virus (HCV) inhibition, where structural analogs like JK3/32 and JK3-42 demonstrate antiviral effects by targeting the p7 ion channel . The compound’s synthesis typically involves condensation reactions between substituted oxindoles and aromatic amines, facilitated by p-toluenesulfonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-methoxyaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, and enhances the overall yield and purity of the product. Additionally, the use of catalysts, such as Lewis acids, can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that indole derivatives, including (3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle progression. For instance, a study demonstrated that similar indole derivatives could inhibit the proliferation of human cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Several derivatives of indole have shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization to create more complex molecules with potential biological activity. The compound can be utilized in the synthesis of other heterocyclic compounds, which are often found in pharmaceuticals and agrochemicals .
Catalytic Applications
This indole derivative has potential applications as a catalyst in various organic reactions. The unique electronic properties imparted by the methoxy and imino groups can enhance reaction rates and selectivity in processes such as cross-coupling reactions and cycloadditions .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of indole derivatives in the development of OLEDs due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown promise in enhancing light emission efficiency and stability .
Photovoltaic Devices
The compound's electronic characteristics also make it suitable for applications in photovoltaic devices. Research indicates that indole-based materials can improve charge transport properties and overall device efficiency when used as active layers in organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of neurological disorders, it may interact with neurotransmitter receptors, altering signal transduction and providing therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variability at the 3-Position
The 3-position of indolin-2-one derivatives is a critical site for modulating biological activity. Key structural analogs include:
Key Observations :
- Heterocyclic substituents : Pyrazole and thiazole derivatives () exhibit distinct activity profiles due to their ability to engage in hydrogen bonding or metal coordination.
Characterization Data
- NMR : The target compound’s ¹³C NMR would show peaks for the carbonyl (δ ~169 ppm) and imine (δ ~140–150 ppm), consistent with analogs in .
- HRMS : Exact mass for C₁₅H₁₂N₂O₂: 252.0899 (observed: 252.27, ).
- Purity : >98% by HPLC, comparable to analogs in .
Antiviral Activity
- HCV Inhibition : The target compound’s analogs (JK3/32, JK3-42) inhibit HCV p7 channel activity at IC₅₀ values of 1–10 µM .
- HIV-1 Inhibition : Thiazolyl hydrazine derivatives () show dual inhibition of reverse transcriptase and integrase (IC₅₀ ~5–20 µM).
Anticancer Activity
- Hybrid derivatives: Compounds merging indolin-2-one with HDAC/VEGFR inhibitors (e.g., in ) exhibit nanomolar potency against cancer cell lines.
Physicochemical Properties
Biological Activity
(3Z)-3-[(4-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 29775-73-3
- Molecular Formula : C15H12N2O2
- Molecular Weight : 252.273 g/mol
- SMILES Notation : [H]N1C(=O)\C(=N/C2=CC=C(OC)C=C2)C2=C1C=CC=C2
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Case Study Example :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
Antioxidant Activity
The compound has been shown to possess antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Research Findings :
In vitro assays revealed that this compound significantly reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role in mitigating oxidative damage .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Mechanism Insight :
Research has shown that this compound downregulates the expression of COX-2 and TNF-alpha in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory disorders .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-(4-methoxyphenyl)imino-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSATUQXASGWQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333194 | |
Record name | 3-(4-methoxyphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29775-73-3 | |
Record name | 3-(4-methoxyphenyl)imino-1H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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